Melagatran-d11 is a stable isotope-labeled derivative of melagatran, a synthetic small-peptide direct thrombin inhibitor that exhibits anticoagulant properties. Melagatran is the active metabolite of ximelagatran, an oral prodrug designed for anticoagulation therapy. The compound is classified as a synthetic organic compound and is primarily utilized in pharmacological research to understand its interactions and effects within biological systems.
Melagatran-d11 is derived from melagatran, which was developed in the 1980s by Astra Pharmaceuticals. The original compound was synthesized to target thrombin, a key enzyme in the coagulation cascade, thereby inhibiting blood clot formation. The incorporation of deuterium (D) atoms in melagatran-d11 allows for enhanced tracking and analysis in various biochemical studies.
The synthesis of melagatran-d11 involves several steps, typically starting from ximelagatran. The key methods include:
Melagatran-d11 participates in various chemical reactions primarily related to its role as a direct thrombin inhibitor:
Melagatran functions as a direct inhibitor of thrombin through a competitive binding mechanism:
Research indicates that melagatran can trigger pro-inflammatory cytokine production in endothelial cells, which may have implications for its therapeutic use .
These properties suggest that melagatran-d11 has favorable characteristics for absorption and distribution within biological systems.
Melagatran-d11 is primarily used in scientific research, particularly in pharmacology and biochemistry:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2